molecular formula C20H20N2O2 B5507396 [5-(1,3-diphenyl-2-imidazolidinyl)-2-furyl]methanol

[5-(1,3-diphenyl-2-imidazolidinyl)-2-furyl]methanol

Cat. No. B5507396
M. Wt: 320.4 g/mol
InChI Key: NIZRUKGHZLWURA-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds similar to [5-(1,3-diphenyl-2-imidazolidinyl)-2-furyl]methanol involves multiple steps, including the formation of imidazolines and furan derivatives. For instance, the synthesis of 5-aryl(hetaryl)-4-methyl-2-(furan-2-yl)-1H-imidazol-1-oles through the reaction of 2-(hydroxyamino)-1-R-propan-1-one oximes with furfural in methanol demonstrates the potential pathways for synthesizing furan-imidazole derivatives (I. A. Os'kina & А. Y. Tikhonov, 2017). Additionally, the conversion of carbonyl compounds into (1-methyl-1H-imidazol-2-yl)methanol derivatives and their subsequent transformations underline the synthetic versatility of imidazole-based compounds (S. Ohta, S. Hayakawa, K. Nishimura, & M. Okamoto, 1987).

Molecular Structure Analysis

Molecular structure analysis of compounds similar to [5-(1,3-diphenyl-2-imidazolidinyl)-2-furyl]methanol often involves X-ray diffraction studies to elucidate their crystalline structures. For example, the crystal and molecular structure studies of a related compound, [1-(3,5-Dimethyl-2,3-dihydro-isoxazole-4-sulfonyl)-piperidin-4-yl}-diphenyl-methanol, reveal insights into the arrangement of atoms and the geometry around the sulfur atom, which is distorted tetrahedral (S. Naveen, S. Prasad, H. R. Manjunath, C. S. A. Kumar, K. Rangappa, N. K. Lokanath, & M. A. Sridhar, 2015).

Chemical Reactions and Properties

The chemical reactivity of [5-(1,3-diphenyl-2-imidazolidinyl)-2-furyl]methanol and similar compounds involves various reactions, including electrophilic substitutions and conversions. Studies on the synthesis and reactions of C-(2-furyl)-N-(4-nitrophenyl)methanohydrazonyl bromide, for example, shed light on the type of reactions that furyl and imidazole derivatives can undergo, including nucleophilic substitutions and reactions with active methylene compounds (H. Hassaneen, A. S. Shawali, N. Elwan, & Al Hossien A. Ibrahim, 1991).

properties

IUPAC Name

[5-(1,3-diphenylimidazolidin-2-yl)furan-2-yl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O2/c23-15-18-11-12-19(24-18)20-21(16-7-3-1-4-8-16)13-14-22(20)17-9-5-2-6-10-17/h1-12,20,23H,13-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIZRUKGHZLWURA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(N1C2=CC=CC=C2)C3=CC=C(O3)CO)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[5-(1,3-Diphenylimidazolidin-2-yl)furan-2-yl]methanol

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